![molecular formula C10H9F3O2 B1305596 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone CAS No. 220141-75-3](/img/structure/B1305596.png)
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone consists of a phenyl ring attached to an ethanone group, with a trifluoromethyl group and a methoxy group . The InChI code for this compound is 1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a liquid at room temperature .Scientific Research Applications
Chemical Properties
“1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” has a CAS Number of 220141-75-3 and a molecular weight of 218.18 .
Synthesis of FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group in “1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” has been found in many FDA-approved drugs over the last 20 years . The TFM group is one of the pharmacophores in these drugs .
Synthesis of Phenyl-Purine-Carbonitrile Derivatives
This compound can be used in the synthesis of phenyl-purine-carbonitrile derivatives, which act as cathepsin S inhibitors .
Synthesis of Chiral Bicyclooctadiene-Based Ligands
“1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” can also be used in the synthesis of chiral bicyclooctadiene-based ligands .
Synthesis of Corticotropin-Releasing Factor-1 Antagonists
This compound is used in the synthesis of corticotropin-releasing factor-1 antagonists .
Kinetic Resolution of Enantiomers
The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers can be achieved through lipase-catalyzed transesterification in organic solvents . “1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” can be used in this process .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCOEPTFURXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379499 |
Source
|
Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
220141-75-3 |
Source
|
Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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